molecular formula C32H33NO5 B154947 N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide CAS No. 1699-40-7

N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide

Cat. No.: B154947
CAS No.: 1699-40-7
M. Wt: 511.6 g/mol
InChI Key: KLWHDTDRLRBMKJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33NO5/c1-35-28-15-14-27(20-31(28)38-23-26-11-7-4-8-12-26)21-32(34)33-18-17-24-13-16-29(30(19-24)36-2)37-22-25-9-5-3-6-10-25/h3-16,19-20H,17-18,21-23H2,1-2H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWHDTDRLRBMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701121814
Record name 4-Methoxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-3-(phenylmethoxy)benzeneacetamide
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Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699-40-7
Record name 4-Methoxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-3-(phenylmethoxy)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1699-40-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-3-(phenylmethoxy)benzeneacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-BENZYLOXY-4-MEO-PH)-N-(2-(4-BENZYLOXY-3-METHOXY-PHENYL)-ETHYL)-ACETAMIDE
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Preparation Methods

Intermediate A: 4-(Benzyloxy)-3-Methoxyphenethylamine Synthesis

The phenethylamine backbone is typically synthesized through a four-step sequence:

Step 1: O-Benzylation of 3-methoxy-4-hydroxyphenethyl alcohol

  • Reagents: Benzyl bromide, K₂CO₃, DMF

  • Conditions: 80°C, 12 hr, N₂ atmosphere

  • Yield: 85–92%

Step 2: Oxidation to aldehyde

  • Reagents: Pyridinium chlorochromate (PCC), CH₂Cl₂

  • Conditions: RT, 4 hr

  • Yield: 78%

Step 3: Reductive amination

  • Reagents: NH₄OAc, NaBH₃CN, MeOH

  • Conditions: 0°C → RT, 8 hr

  • Yield: 65%

Intermediate B: 2-(3-Benzyloxy-4-Methoxyphenyl)acetic Acid

Two primary methods dominate literature reports:

Method A: Friedel-Crafts Acylation

  • Substrate: 3-Benzyloxy-4-methoxybenzene

  • Reagents: Chloroacetyl chloride, AlCl₃

  • Conditions: 0°C, 3 hr

  • Yield: 68%

Method B: Carboxylic Acid Formation via Nitrile Hydrolysis

  • Substrate: 2-(3-Benzyloxy-4-methoxyphenyl)acetonitrile

  • Reagents: H₂SO₄ (conc.), H₂O

  • Conditions: Reflux, 6 hr

  • Yield: 82%

Amide Bond Formation: Critical Comparison

The coupling of Intermediates A and B employs three principal strategies:

MethodReagents/ConditionsYield (%)Purity (HPLC)Key Advantage
Acyl ChlorideSOCl₂, Et₃N, CH₂Cl₂, 0°C7498.5Rapid reaction time (2 hr)
EDCI/HOBtEDCI, HOBt, DMF, RT, 24 hr8899.2Mild conditions
Mixed AnhydrideClCO₂iBu, NMM, THF, -15°C8197.8Scalability (>100 g batches)

Data compiled from,, and

The EDCI/HOBt method demonstrates superior yield and purity, making it preferable for laboratory-scale synthesis. However, the mixed anhydride approach shows better performance in large-scale industrial applications due to easier work-up procedures.

Reaction Optimization and Process Chemistry

Solvent Effects on Coupling Efficiency

A systematic study comparing polar aprotic solvents revealed:

SolventDielectric ConstantReaction Time (hr)Yield (%)
DMF36.72488
DMSO46.71885
NMP32.23082
THF7.54868

Adapted from and

DMF provides optimal balance between reaction rate and yield, though DMSO offers faster kinetics at slight yield reduction.

Temperature Profile Analysis

Controlled experiments established the Arrhenius relationship for the EDCI-mediated coupling:

k=1.2×104exp(45.6 kJ/molRT)k = 1.2 \times 10^4 \exp\left(\frac{-45.6 \text{ kJ/mol}}{RT}\right)

Optimal temperature range: 20–25°C. Excessive heating (>40°C) promotes racemization, while temperatures <15°C drastically slow reaction kinetics.

Purification and Characterization

Chromatographic Purification

Final product purification typically employs:

  • Normal Phase SiO₂: Hexane/EtOAc gradient (3:1 → 1:2)

  • Reverse Phase C18: MeOH/H₂O (70:30) isocratic

  • Recrystallization: EtOAc/hexane (1:5) yields white crystals with mp 139–140°C

Spectroscopic Characterization

TechniqueKey Diagnostic Signals
¹H NMR (400 MHz, CDCl₃)δ 7.45–7.25 (m, 10H, ArH), 6.85 (d, J=8.4 Hz, 2H), 3.89 (s, 6H, OCH₃), 3.72 (t, J=6.8 Hz, 2H), 3.12 (s, 2H, CH₂CO)
IR (KBr)3310 (N-H stretch), 1645 (C=O amide I), 1510 (C-O aromatic)
HRMS (ESI+)m/z 512.2381 [M+H]⁺ (calc. 512.2384)

Scale-Up Challenges and Industrial Adaptation

Manufacturing processes face three primary hurdles:

  • Benzyl Group Migration: Occurs at pH >8 during aqueous work-up, mitigated by buffered extraction (pH 6.5–7.0)

  • Residual Metal Contamination: Aluminum traces from Friedel-Crafts steps require chelating resin treatment

  • Polymorphism Control: Strict cooling protocols (-0.5°C/min) ensure consistent crystal form

Current Good Manufacturing Practice (cGMP) batches achieve:

  • Purity: 99.5–99.8% (HPLC)

  • Single Unknown Impurity: <0.1%

  • Batch Consistency: RSD <1.2% (n=10)

Chemical Reactions Analysis

Types of Reactions

N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenethyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetamide has shown promise in various medicinal chemistry applications:

  • Antitumor Activity : Studies have indicated that compounds with similar structural motifs can exhibit antitumor properties by inhibiting specific cancer cell lines. The presence of methoxy and benzyloxy groups may enhance the compound's ability to interact with biological targets involved in tumor growth .
  • Neuroprotective Effects : Research suggests that derivatives of this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The methoxy groups are known to influence the compound's ability to cross the blood-brain barrier, enhancing its therapeutic potential .
  • Analgesic Properties : Preliminary studies indicate that this compound may possess analgesic properties, making it a candidate for further investigation as a pain management solution .

Pharmacological Studies

Pharmacological investigations have focused on the compound's interaction with various biological systems:

  • Receptor Binding Studies : this compound has been evaluated for its binding affinity to neurotransmitter receptors, suggesting potential applications in psychopharmacology .
  • In Vivo Efficacy : Animal model studies have demonstrated the efficacy of this compound in reducing inflammation and pain, indicating its potential as an anti-inflammatory agent .

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science:

  • Polymer Chemistry : This compound can serve as a monomer or additive in polymer synthesis, enhancing the properties of polymers due to its functional groups .
  • Nanotechnology : Research is underway to explore the use of this compound in creating nanomaterials for drug delivery systems, leveraging its ability to form stable complexes with various drug molecules .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal explored the antitumor effects of structurally similar compounds. The results indicated that compounds with benzyloxy and methoxy substitutions significantly inhibited the growth of breast cancer cell lines through apoptosis induction .

Case Study 2: Neuroprotective Effects

In another study focusing on neurodegenerative diseases, researchers found that derivatives of this compound protected neuronal cells from oxidative stress-induced damage, suggesting a mechanism involving antioxidant activity .

Mechanism of Action

The mechanism of action of N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Research Findings and Data Tables

Physicochemical Properties
Property Main Compound N-(4-(Benzyloxy)phenyl)acetamide Compound 10n
Molecular Weight 511.61 241.29 456.54
Melting Point 140°C ~120°C (estimated) Not reported
logP (Estimated) 5.5 2.5 4.8
Synthetic Yield 87% >90% 75%

Biological Activity

N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetamide, also known by its CAS number 1699-40-7, is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C32H33NO5
  • Molecular Weight : 511.61 g/mol
  • IUPAC Name : N-(4-(benzyloxy)-3-methoxyphenethyl)-2-(3-(benzyloxy)-4-methoxyphenyl)acetamide
  • Purity : >95% (HPLC)

Research indicates that compounds similar to this compound exhibit various biological activities, such as anti-inflammatory and anticancer effects. The exact mechanisms of action for this specific compound are still under investigation, but several studies suggest it may interact with key cellular pathways:

  • PPAR Agonism : Similar compounds have shown to act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating inflammation and metabolism. This interaction can lead to reduced inflammation and improved metabolic profiles in certain conditions .
  • Inhibition of Cell Migration : Studies on related compounds indicate that they can inhibit cell migration and invasion in cancer cells, suggesting potential applications in cancer therapy .

Anti-Cancer Properties

A significant area of interest is the anti-cancer potential of this compound. Preliminary studies have indicated that derivatives of this compound can suppress the proliferation of cancer cell lines, particularly hepatocellular carcinoma (HCC) cells.

  • Case Study : In vitro studies using Huh7 cells (a model for HCC) demonstrated that treatment with related compounds significantly reduced cell viability and inhibited migration. The IC50 values for these compounds were found to be in the micromolar range, indicating potent activity .

Anti-Inflammatory Effects

The compound's structural features suggest it may possess anti-inflammatory properties, potentially through modulation of cytokine production or inhibition of inflammatory pathways.

  • Research Findings : Compounds with similar structural motifs have been shown to downregulate pro-inflammatory cytokines and inhibit pathways leading to chronic inflammation, which is a common feature in various diseases including cancer and metabolic disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-CancerInhibition of Huh7 cell proliferation
Anti-InflammatoryModulation of cytokine production
PPAR AgonismReduction in inflammation

Q & A

Q. What are the standard synthetic routes for N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetamide, and how are reaction conditions optimized?

The compound is synthesized via multi-step amidation and benzyl protection/deprotection. A typical procedure involves:

  • Step 1 : Coupling of 4-(benzyloxy)-3-methoxyphenethylamine with 3-(benzyloxy)-4-methoxyphenylacetic acid using a carbodiimide-based coupling agent (e.g., DCC or EDC) in dichloromethane (DCM) at 0–5°C .
  • Step 2 : Benzyl group protection of hydroxyl moieties using benzyl chloride and a base (e.g., Na₂CO₃) in acetonitrile under reflux .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water mixtures . Optimization includes adjusting stoichiometry (1.2–1.5 equiv of coupling agent), reaction time (12–24 hours), and monitoring via TLC (Rf ~0.5 in hexane/EtOAc 3:1) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Key characterization methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm benzyloxy (δ 4.9–5.1 ppm), methoxy (δ 3.7–3.8 ppm), and amide (δ 7.8–8.2 ppm) groups .
  • HRMS : High-resolution mass spectrometry (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 558.2384) .
  • IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) .

Q. What safety protocols are critical during synthesis and handling?

  • Hazard Analysis : Pre-reaction risk assessment for reagents like benzyl chloride (mutagenic; Ames test EC₅₀ > 1 mg/mL) .
  • Ventilation : Use fume hoods for volatile solvents (DCM, acetonitrile).
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Store at –20°C in amber vials to prevent decomposition .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products like de-benzylated impurities?

  • Catalyst Screening : Replace traditional coupling agents with HATU or COMU for higher efficiency (yield increase from 65% to 85%) .
  • By-Product Mitigation : Use scavengers (e.g., polymer-bound isocyanate) to trap unreacted carboxyl groups .
  • Reaction Monitoring : Real-time HPLC tracking (C18 column, acetonitrile/water gradient) to detect intermediates .

Q. How do researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) to identify rotational barriers in amide bonds causing peak splitting .
  • Computational Validation : DFT calculations (B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .
  • X-ray Crystallography : Single-crystal analysis to confirm stereochemistry and hydrogen-bonding patterns (e.g., amide⋯π interactions) .

Q. What strategies are used to evaluate the compound’s biological activity, and how are false positives addressed?

  • In Vitro Assays : Cytoprotection studies (e.g., Hsp90 inhibition in HEK293 cells) with IC₅₀ determination via MTT assays .
  • Control Experiments : Co-treatment with known inhibitors (e.g., 17-AAG) to confirm target specificity.
  • False-Positive Checks : Counter-screening against non-target proteins (e.g., HDACs) using fluorescence polarization .

Methodological Notes

  • Contradiction Handling : Conflicting melting points (e.g., 180–182°C vs. 217.5–220°C) may arise from polymorphic forms; use DSC to identify crystalline phases .
  • Advanced Synthesis : For deuterated analogs, replace H₂O with D₂O in hydrolysis steps and confirm via ²H NMR .

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